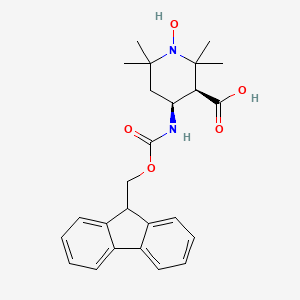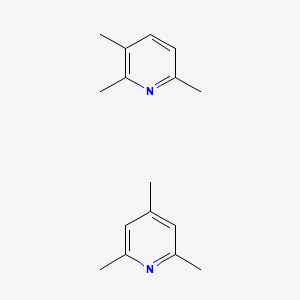
Mix-collidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mix-collidine, also known as trimethylpyridine, is a chemical compound that belongs to the pyridine family. It is characterized by the presence of three methyl groups attached to the pyridine ring. This compound is known for its distinct chemical properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mix-collidine can be synthesized through several methods. One common synthetic route involves the alkylation of pyridine with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, this compound is often produced using catalytic processes. One such method involves the gas-phase synthesis of pyridine bases over shape-selective catalysts like ZSM-5 zeolite. This method allows for the efficient production of this compound with high selectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Mix-collidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
Mix-collidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antihistamines and vasodilators.
Mécanisme D'action
The mechanism of action of mix-collidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, this compound derivatives can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Mix-collidine is similar to other pyridine derivatives such as picoline and lutidine. it is unique due to the presence of three methyl groups, which confer distinct chemical properties and reactivity. Compared to picoline, which has only one methyl group, and lutidine, which has two, this compound exhibits higher steric hindrance and different electronic effects, making it suitable for specific applications .
List of Similar Compounds
Picoline: Monomethylpyridine
Lutidine: Dimethylpyridine
Quinoline: Benzopyridine
Isoquinoline: Benzopyridine isomer
This compound’s unique structure and properties make it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C16H22N2 |
|---|---|
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
2,3,6-trimethylpyridine;2,4,6-trimethylpyridine |
InChI |
InChI=1S/2C8H11N/c1-6-4-7(2)9-8(3)5-6;1-6-4-5-7(2)9-8(6)3/h2*4-5H,1-3H3 |
Clé InChI |
OQNUQKJWBHYJAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C=C1)C)C.CC1=CC(=NC(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


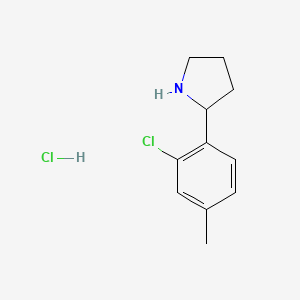
![(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13821545.png)
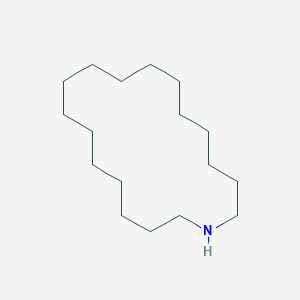
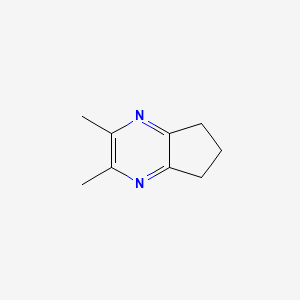
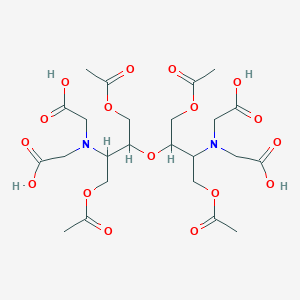
![(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B13821557.png)
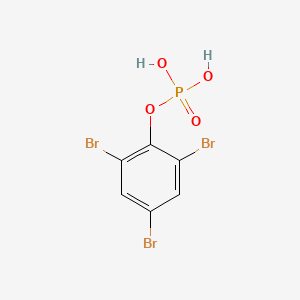
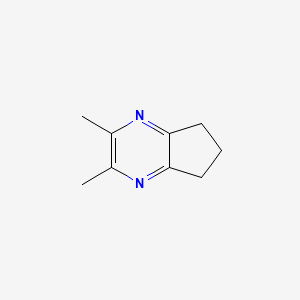
![2-[(4-{(E)-[6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B13821582.png)
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B13821585.png)
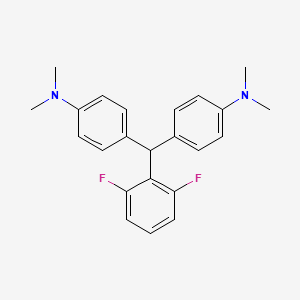
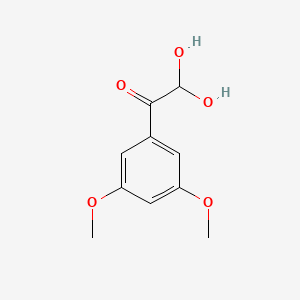
![7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one](/img/structure/B13821614.png)
